molecular formula C18H17N7O B2409038 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-53-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2409038
CAS No.: 1351595-53-3
M. Wt: 347.382
InChI Key: JIIGFWNPWAXLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIGFWNPWAXLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with specific kinases and other cellular targets. The benzimidazole and pyrazole moieties are known to play crucial roles in modulating kinase activity, which is pivotal in various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, including:

CompoundTarget KinaseIC50 (nM)Cell Line
Compound 10Bcr-Abl14.2K562
Compound 16Chk248.4HepG2
Compound 17Chk217.9HeLa

These findings suggest that the compound may inhibit critical pathways involved in tumor growth and proliferation.

Antimicrobial Activity

Additionally, derivatives of benzimidazole have shown promising antimicrobial activity. For example, certain compounds have displayed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 1 µg/mL. This suggests that the compound may also be effective in treating infections caused by resistant strains.

Study on Anticancer Efficacy

A study evaluated the anticancer effects of a similar pyrazole-based compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Study on Kinase Inhibition

Another investigation focused on the inhibitory effects of similar compounds on Plasmodium falciparum calcium-dependent protein kinase 1. The compound exhibited an IC50 value of 0.262 µM, indicating its potential as an antimalarial agent.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyridazine and benzimidazole precursors. Key steps include:

  • Amide bond formation between the pyridazine-3-carboxylic acid derivative and the benzimidazole-methylamine intermediate under reflux in polar aprotic solvents (e.g., DMF, acetic acid) .
  • Nucleophilic substitution to introduce the 3,5-dimethylpyrazole moiety at the pyridazine C6 position, often using K₂CO₃ as a base in DMF at 80–100°C .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Tips:

ParameterImpact on Yield/Purity
Solvent (DMF vs. THF)DMF increases reaction rate but may require longer purification.
Temperature (reflux vs. RT)Reflux improves coupling efficiency for sterically hindered intermediates.
Catalyst (e.g., HOBt/EDCI)Reduces side products in amide bond formation.

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., pyridazine C3-carboxamide at δ ~165 ppm; benzimidazole protons at δ 7.2–8.5 ppm) .
  • HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. imidazole ring orientation) .

Q. What are the standard protocols for assessing stability and solubility?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures (>200°C typical for similar compounds) .
  • pH-dependent solubility : Test in buffered solutions (pH 1–13) using HPLC quantification. Example solubility profile:
SolventSolubility (mg/mL)
DMSO>50
Water (pH 7.4)<0.1
  • Photostability : Expose to UV light (λ = 254 nm) for 24h and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic isotope effects : Replace protons with deuterium at reactive sites (e.g., amide NH) to study rate-determining steps .
  • DFT calculations : Model transition states for nucleophilic substitution (e.g., pyridazine C6 functionalization) to predict regioselectivity .
  • In situ IR monitoring : Track carbonyl (C=O) or amine (N-H) vibrations during coupling reactions .

Q. How to resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., pyridazine vs. benzimidazole) .
  • Variable-temperature NMR : Suppress signal broadening caused by slow rotation (e.g., amide bonds) at higher temps (50–60°C) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to assign nitrogen-coupled protons .

Q. What experimental designs are recommended for evaluating bioactivity?

Methodological Answer:

  • Kinase inhibition assays : Use FRET-based protocols (e.g., ADP-Glo™) to screen for activity against cancer-related kinases (e.g., EGFR, VEGFR) .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify via flow cytometry in cancer cell lines .
  • In vivo models : Administer in xenograft mice (10–20 mg/kg, oral) and monitor tumor volume reduction over 21 days .

Q. How to address challenges in enantiomeric separation for chiral intermediates?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol (90:10) mobile phase for baseline separation .
  • Diastereomeric crystallization : React racemic mixtures with chiral acids (e.g., L-tartaric acid) to isolate enantiopure crystals .

Q. What methodologies assess environmental impact and degradation pathways?

Methodological Answer:

  • Biodegradation studies : Incubate with soil microbiota (OECD 301F) and quantify residual compound via LC-MS/MS .
  • Ecotoxicity profiling : Test on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201/202) .
  • Computational modeling : Use EPI Suite™ to predict bioaccumulation (log BAF) and persistence (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.